N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide
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Overview
Description
N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide typically involves the acylation of amines with acyl chlorides. One common method involves the use of 2-(5-Phenyl-2H-tetrazol-2-yl)acetyl chloride as a key reagent. This reagent can be synthesized by treating 5-phenyl-1H-tetrazole with acetyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl or tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of tetrazole N-oxides, while reduction could yield amine derivatives .
Scientific Research Applications
N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Medicine: Preliminary studies suggest it may have antidiabetic and anti-obesity activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. For instance, it has been shown to exhibit antidiabetic activity by interacting with enzymes involved in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole-containing molecules such as:
Losartan: An antihypertensive drug.
Latamoxef: A cephalosporin antibiotic.
Pemiroplast: A histamine receptor blocker.
Uniqueness
N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other tetrazole derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
203735-91-5 |
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Molecular Formula |
C15H13N5O |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
N-[(5-phenyltetrazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C15H13N5O/c21-15(13-9-5-2-6-10-13)16-11-20-18-14(17-19-20)12-7-3-1-4-8-12/h1-10H,11H2,(H,16,21) |
InChI Key |
QCFDREGDNLPVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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